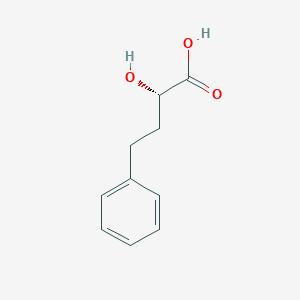

(S)-2-Hydroxy-4-phenylbutyric Acid

Beschreibung

(S)-2-Hydroxy-4-phenylbutyric acid is a chiral molecule that has garnered attention in pharmaceutical and biochemical research. chemimpex.com Also known as (S)-4-phenyl-2-hydroxybutanoic acid, its unique properties make it a valuable chiral building block for the synthesis of enantiomerically pure bioactive compounds. chemimpex.com The development of such substances is a crucial aspect of modern drug development. chemimpex.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115016-95-0 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S 2 Hydroxy 4 Phenylbutyric Acid

Stereoselective Synthesis Approaches to (S)-2-Hydroxy-4-phenylbutyric Acid

Chemical synthesis offers precise control over reaction conditions and can be adapted for large-scale production. The key challenge lies in achieving high enantioselectivity, which has been addressed through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis provides an elegant and atom-economical route to chiral molecules. The enantioselective hydrogenation of α-keto acids, such as 2-oxo-4-phenylbutyric acid, is a prominent strategy. Ruthenium-based catalysts featuring chiral phosphine (B1218219) ligands have demonstrated remarkable efficacy in this transformation.

One notable example involves the use of a Ruthenium catalyst with the chiral ligand SunPhos for the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, which can be extended to 2-oxo-4-phenylbutanoic acid. nih.govresearchgate.netfigshare.com This method has been shown to produce 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess (ee), reaching up to 91.8% ee. nih.govfigshare.com While much of the research has focused on the synthesis of the (R)-enantiomer, a key intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors, the principles of asymmetric catalysis allow for the synthesis of the (S)-enantiomer by employing the opposite enantiomer of the chiral ligand. researchgate.net The general reaction is depicted below:

Figure 1: Asymmetric Hydrogenation of 2-Oxo-4-phenylbutyric Acid

O=C(C(O)=O)CCc1ccccc1 + H₂ --(Ru-chiral ligand)--> HOC(C(O)=O)CCc1ccccc1

2-Oxo-4-phenylbutyric acid --(Asymmetric Hydrogenation)--> this compound

The efficiency of this catalytic system is noteworthy, with high turnover numbers (TON) and turnover frequencies (TOF) reported, making it a potentially viable method for industrial-scale synthesis. researchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-SunPhos | 2-Oxo-4-phenylbutanoic acid | 2-Hydroxy-4-phenylbutanoic acid | up to 91.8% | nih.govfigshare.com |

| Ru-chiral diamines/β-aminoalcohols | Aromatic ketones | Chiral alcohols | up to 96% | researchgate.net |

Utilization of Chiral Auxiliaries and Reagents in Directed Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Evans oxazolidinones are a widely recognized class of chiral auxiliaries that have been successfully employed in various asymmetric syntheses, including the formation of α-hydroxy acids. wikipedia.orgyoutube.comsantiago-lab.com

A plausible synthetic route to this compound using an Evans-type chiral auxiliary would involve the following steps:

Acylation: The chiral auxiliary, for instance, a commercially available (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 4-phenylbutyryl chloride.

Diastereoselective Hydroxylation: The resulting N-acyl oxazolidinone can then undergo diastereoselective α-hydroxylation. This can be achieved by forming an enolate with a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophilic oxygen source, such as a sulfonyloxaziridine. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Cleavage: The final step involves the cleavage of the chiral auxiliary from the α-hydroxy acylated product, typically through hydrolysis with agents like lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired this compound. acs.org The auxiliary can often be recovered and reused.

While specific literature detailing this exact sequence for this compound is not prevalent, the methodology is well-established for the synthesis of other α-hydroxy acids with high diastereoselectivity. acs.org

Biocatalytic and Enzymatic Synthesis of this compound and its Precursors

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms can catalyze reactions with high specificity and enantioselectivity under mild conditions.

Enzyme-Mediated Asymmetric Reduction Strategies for 2-Oxo-4-phenylbutyrate

The enzymatic reduction of 2-oxo-4-phenylbutyrate or its esters is a direct and efficient route to enantiomerically pure 2-hydroxy-4-phenylbutyric acid. A variety of reductases have been identified and employed for this purpose, often exhibiting a strong preference for the synthesis of the (S)-enantiomer.

A recombinant diketoreductase has shown exceptional performance in the reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (S)-2-hydroxy-4-phenylbutyrate. researchgate.net In a biphasic system with cofactor regeneration using formate (B1220265) dehydrogenase, this enzyme achieved a product yield of 88.7% with an outstanding enantiomeric excess of 99.5% for the (S)-enantiomer. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of (S)-enantiomer | Yield | Reference |

| Recombinant Diketoreductase | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (S)-2-hydroxy-4-phenylbutyrate | 99.5% | 88.7% | researchgate.net |

Microbial Biotransformations for Stereoselective Production of Hydroxy Acids

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform desired chemical conversions. Several yeast and bacterial strains have been identified as effective catalysts for the stereoselective reduction of 2-oxo-4-phenylbutyrate.

Commercially available baker's yeast (Saccharomyces cerevisiae) and Dekera sp. have been reported to reduce ethyl 2-oxo-4-phenylbutanoate to (S)-(+)-2-hydroxy-4-phenylbutanoate with an enantiomeric excess of over 92%. nih.gov These microorganisms provide a readily available and cost-effective biocatalyst for this transformation. In contrast, other microorganisms like Kluyveromyces marxianus have been found to produce the opposite (R)-enantiomer, highlighting the diversity of enzymatic activities available in nature. nih.gov

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) of (S)-enantiomer | Conversion | Reference |

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% | >90% | nih.gov |

| Dekera sp. | Ethyl 2-oxo-4-phenylbutanoate | (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% | >90% | nih.gov |

Engineering of Biocatalysts for Enhanced Enantioselectivity towards this compound

While nature provides a vast array of enzymes, their properties may not always be optimal for industrial applications. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, offer powerful tools to tailor biocatalysts for improved activity, stability, and, crucially, enantioselectivity.

General strategies for engineering biocatalysts involve identifying key amino acid residues in the enzyme's active site that influence substrate binding and orientation. By modifying these residues, it is possible to alter or enhance the enantiopreference of the enzyme. For instance, the enantioselectivity of enzymes like epoxide hydrolases and lipases has been successfully engineered for various applications. While specific examples of engineering a reductase to favor the (S)-enantiomer of 2-hydroxy-4-phenylbutyric acid are emerging, the principles have been demonstrated in related systems. For example, a D-lactate dehydrogenase from Lactobacillus bulgaricus was engineered to exhibit high bio-reduction activity toward 2-oxo-4-phenylbutyric acid for the production of the (R)-enantiomer. acs.org This highlights the potential of rational design and directed evolution to create bespoke biocatalysts for the synthesis of the desired (S)-enantiomer with near-perfect enantioselectivity.

Applications of S 2 Hydroxy 4 Phenylbutyric Acid in Organic Synthesis

Role as a Chiral Building Block in Pharmaceutical Synthesis

The primary utility of (S)-2-hydroxy-4-phenylbutyric acid in the pharmaceutical industry lies in its function as a chiral building block. google.com The term "chiral building block" refers to a molecule that possesses a defined three-dimensional structure (stereochemistry) and is used as a starting material to construct larger, more complex molecules while retaining that specific stereochemistry. This is crucial in drug development, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities.

This compound is a precursor used in the development of enantiomerically pure substances, which are vital for creating effective and specific drug formulations. google.com Its structure is incorporated into various active pharmaceutical ingredients (APIs). The synthesis often involves converting the acid into its ester form, such as ethyl (S)-2-hydroxy-4-phenylbutyrate, which serves as a key intermediate. researchgate.net For instance, a process has been detailed for producing ethyl (S)-2-hydroxy-4-phenylbutyrate with high purity and 100% enantiomeric excess (ee) starting from (S)-2-acetoxy-4-oxo-4-phenylbutyric acid. google.com This demonstrates its role in providing optically pure intermediates essential for drug synthesis.

The structural motif of 2-hydroxy-4-phenylbutyric acid is a cornerstone in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. nih.govnih.gov While the (R)-enantiomer is more commonly cited as the direct precursor for many widely-used ACE inhibitors like Enalapril and Lisinopril, the synthesis of molecules with the core structure of 2-hydroxy-4-phenylbutyric acid is fundamental to this class of drugs. nih.govnih.govnih.gov Both enantiomers, (R)- and (S)-2-hydroxy-4-phenylbutanoate, are considered valuable intermediates. dntb.gov.ua The development of efficient synthetic routes, including chemo-enzymatic methods and asymmetric hydrogenation, to access these chiral hydroxy acids highlights their importance in the production of these life-saving medications. researchgate.netresearchgate.net

Table 1: Examples of ACE Inhibitors Structurally Related to 2-Hydroxy-4-phenylbutyric Acid (Note: Many of these are specifically derived from the (R)-enantiomer)

| ACE Inhibitor | Therapeutic Use |

| Enalapril | Hypertension, Heart Failure |

| Lisinopril | Hypertension, Heart Failure |

| Benazepril | Hypertension |

| Ramipril | Hypertension, Heart Failure |

| Quinapril | Hypertension, Heart Failure |

This table lists ACE inhibitors whose synthesis relies on intermediates structurally similar to this compound. Source citations confirm the general importance of this chemical backbone for ACE inhibitors. nih.govnih.govnih.gov

Utility in Constructing Complex Bioactive Molecules

Beyond ACE inhibitors, the structural framework of this compound is integral to other classes of bioactive molecules. A significant example is its use in the synthesis of HIV protease inhibitors. Specifically, the related compound (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a key component and an important peptide bond isostere used in the synthesis of complex molecules for treating HIV. bldpharm.com The synthesis of such complex structures often relies on starting with smaller, optically pure fragments like derivatives of this compound to ensure the final molecule has the correct stereochemistry for biological activity.

Stereoselective Coupling Reactions Utilizing this compound

As a bifunctional molecule, this compound can undergo coupling reactions at either its carboxylic acid or hydroxyl group. The most common of these is the esterification of the carboxylic acid.

A standard method for this is the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst to form the corresponding ester. masterorganicchemistry.com A documented process describes the reaction of this compound with ethanol (B145695) under acidic conditions to produce ethyl (S)-2-hydroxy-4-phenylbutyrate. google.com This reaction is a fundamental coupling step that converts the acid into a versatile intermediate for further synthetic transformations. google.com

While the primary role of this molecule is to serve as a chiral source where its pre-existing stereocenter is incorporated into a target molecule, the reactivity of its functional groups is key to its utility. These coupling reactions, particularly esterification and amidation, are the essential links that allow this chiral building block to be integrated into the complex structures of modern pharmaceuticals.

Investigations into the Biological Relevance and Medicinal Chemistry of S 2 Hydroxy 4 Phenylbutyric Acid and Its Derivatives

Exploration of Potential Therapeutic Effects of (S)-2-Hydroxy-4-phenylbutyric Acid

Research has explored the potential therapeutic benefits of this compound and its related compounds across several categories of disorders. chemimpex.com The primary derivative studied for its systemic effects is 4-phenylbutyric acid (PBA), which has provided a basis for understanding the potential applications of this class of compounds. nih.govnih.govwikipedia.org

This compound has been specifically identified as a compound of interest for its potential therapeutic effects in the treatment of various neurological disorders. chemimpex.com Research suggests its relevance in developing treatments where it may act as a modulator of neurotransmitter systems. chemimpex.com The broader class of 2-hydroxy-4-phenylbutyric acid compounds has been studied for its role in reducing elevated ammonia (B1221849) levels in the blood, a condition that can lead to severe neurological symptoms. ontosight.ai

Studies on its derivative, 4-phenylbutyric acid (PBA), have shown neuroprotective potential. davidpublisher.com For instance, chronic treatment with PBA has been found to ameliorate cognitive and memory deficits following focal cerebral ischemia/reperfusion injury in animal models. ijpp.com It has also been investigated for its potential to protect against ethanol-induced neuronal damage in the developing brain. nih.gov The therapeutic potential of PBA and its derivatives is being explored for a variety of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govdavidpublisher.com

This compound is utilized in the chemical synthesis of compounds like benzothiophenes and indoles, which are being investigated for the treatment of insulin (B600854) resistance and hyperglycemia. chemicalbook.com Furthermore, research into derivatives of 2-hydroxy-4-phenylbutyric acid has been ongoing for their potential application in treating urea (B33335) cycle disorders and other conditions where ammonia detoxification is critical. ontosight.ai

The sodium salt of its derivative, 4-phenylbutyric acid (sodium phenylbutyrate), is used as a treatment for urea cycle disorders. wikipedia.org It functions by providing an alternative pathway for the excretion of excess nitrogen. wikipedia.org In the context of sepsis, PBA has been shown to protect against cardiac dysfunction by modulating amino acid and lipid metabolism. nih.gov

Studies have indicated that this compound possesses potential anti-inflammatory properties. chemimpex.com The anti-inflammatory effects have been more extensively studied using its derivative, 4-phenylbutyric acid (PBA). nih.gov In one study focusing on collagen-induced arthritis in mice, PBA treatment was found to markedly attenuate the severity of arthritis, ameliorate joint swelling, and reduce bone erosion. nih.gov The mechanism for this effect was linked to the inhibition of proliferation and inflammatory responses in synovial fibroblasts. nih.gov Specifically, PBA was shown to suppress the phosphorylation of Mitogen-activated protein kinases (MAPKs) and the activation of Nuclear factor-κB (NF-κB) in interleukin-1β-stimulated cells. nih.gov

The neuroprotective properties of this compound have been noted as an area of research interest. chemimpex.com The mechanisms behind these effects are often studied through its derivative, 4-phenylbutyric acid (PBA), which is known to act as a chemical chaperone. davidpublisher.com Chemical chaperones can ameliorate unfolded proteins and suppress their aggregation, which provides a protective effect against endoplasmic reticulum (ER) stress-induced neuronal cell death. davidpublisher.com This action is a key focus in research on neurodegenerative diseases. davidpublisher.com Studies have demonstrated that PBA can offer protection against ethanol-induced neurotoxicity in the developing brain, suggesting that targeting ER stress could be an effective therapeutic approach. nih.gov

Table 1: Summary of Investigated Therapeutic Effects

| Therapeutic Area | Compound Studied | Key Research Findings | Reference(s) |

|---|---|---|---|

| Neurological Disorders | This compound / 4-PBA | Potential modulator of neurotransmitter systems; derivative PBA ameliorates post-stroke cognitive deficits and protects against ethanol-induced neurotoxicity. | chemimpex.comnih.govijpp.com |

| Metabolic Disorders | This compound / 4-PBA | Used to prepare compounds for insulin resistance; derivative PBA used in urea cycle disorders and modulates metabolism in sepsis. | wikipedia.orgontosight.aichemicalbook.comnih.gov |

| Anti-inflammatory | This compound / 4-PBA | Derivative PBA shown to reduce severity of experimental arthritis by inhibiting inflammatory pathways like NF-κB. | chemimpex.comnih.gov |

| Neuroprotection | This compound / 4-PBA | Derivative PBA acts as a chemical chaperone, reducing endoplasmic reticulum (ER) stress and protecting against neuronal cell death. | chemimpex.comnih.govdavidpublisher.com |

Mechanistic Studies on Biochemical Interactions

Understanding the biochemical pathways through which this compound and its derivatives exert their effects is crucial for their development as therapeutic agents.

The mechanism of action for 2-hydroxy-4-phenylbutyric acid (2-HPBA) in ammonia reduction involves its conversion to phenylacetate. ontosight.ai This metabolite then conjugates with glutamine to form phenylacetylglutamine, a compound that is subsequently excreted by the kidneys, facilitating the removal of nitrogen waste from the body. ontosight.ai This metabolic route offers an alternative to the urea cycle for nitrogen excretion. wikipedia.org

In more detailed metabolic studies using the derivative 4-phenylbutyric acid (PBA), research on sepsis-induced cardiac dysfunction found that PBA modulates several key metabolic pathways. nih.gov The major pathways identified included histidine metabolism, phenylalanine metabolism, and alpha-linolenic acid metabolism. nih.gov These findings suggest that PBA protects cardiac function by regulating both amino acid and lipid metabolism. nih.gov

Table 2: Mechanistic Insights into Biochemical Interactions

| Mechanism | Compound Studied | Biochemical Pathway | Outcome | Reference(s) |

|---|---|---|---|---|

| Nitrogen Excretion | 2-Hydroxy-4-phenylbutyric Acid / 4-PBA | Conversion to Phenylacetate, conjugation with Glutamine to form Phenylacetylglutamine. | Alternative pathway for nitrogen waste removal, crucial for urea cycle disorders. | wikipedia.orgontosight.ai |

| Metabolic Modulation | 4-Phenylbutyric Acid (PBA) | Modulation of Histidine, Phenylalanine, and Lipid Metabolism pathways. | Protection against sepsis-induced cardiac injury by regulating metabolism. | nih.gov |

Enzyme Interaction and Modulation Studies

Investigations into the enzymatic interactions involving this compound have primarily centered on its synthesis from prochiral precursors. These studies highlight the stereospecific nature of enzyme catalysis, where specific enzymes preferentially produce either the (S) or (R) enantiomer.

One key enzyme in the synthesis of the (S)-enantiomer is L-phenylalanine dehydrogenase (L-PhD) from Rhodococcus sp. M4. This enzyme catalyzes the conversion of 2-Oxo-4-phenylbutanoic acid to (S)-2-amino-4-phenylbutanoic acid, a related amino acid derivative. chemimpex.com While not directly producing this compound, this demonstrates the utility of dehydrogenases in establishing the (S)-chirality at the C2 position of a 4-phenylbutanoic acid scaffold.

In contrast, the synthesis of the (R)-enantiomer is well-documented using D-lactate dehydrogenase (D-LDH) . nih.gov For instance, D-LDH from Staphylococcus epidermidis is utilized in the NADH-dependent reduction of the corresponding α-keto acid to produce (R)-2-Hydroxy-4-phenylbutyric acid. nih.gov Further studies have employed a mutant D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus co-expressed with formate (B1220265) dehydrogenase (FDH) in Escherichia coli to create an efficient biocatalyst for producing the (R)-enantiomer. nih.gov The formate dehydrogenase facilitates the regeneration of the necessary NADH cofactor. nih.gov

While these studies focus on the production of the molecule, they underscore the principle of enzymatic control over stereochemistry. The interaction between the substrate (2-Oxo-4-phenylbutanoic acid) and the active site of the respective dehydrogenases dictates the spatial orientation of the resulting hydroxyl group, leading to the selective formation of either the (S) or (R) product.

Beyond its synthesis, derivatives of the structurally related compound, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid , have been shown to act as inhibitors of enkephalinases, enzymes that degrade enkephalins. anexib.com This suggests that derivatives of 2-hydroxy-4-phenylbutyric acid may have the potential to modulate enzyme activity, although specific studies on the (S)-enantiomer as an enzyme modulator are limited.

Table 1: Enzymes Involved in the Synthesis and Potential Modulation related to 2-Hydroxy-4-phenylbutyric Acid

| Enzyme | Role | Substrate/Target | Product/Effect | Reference |

|---|---|---|---|---|

| L-phenylalanine dehydrogenase | Synthesis | 2-Oxo-4-phenylbutanoic acid | (S)-2-amino-4-phenylbutanoic acid | chemimpex.com |

| D-lactate dehydrogenase | Synthesis | 2-Oxo-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutyric acid | nih.gov |

| Formate dehydrogenase | Cofactor Regeneration | Formate | NADH | nih.gov |

| Enkephalinase | Inhibition | Enkephalins | Inhibition of degradation by derivatives of a related compound | anexib.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are not extensively available in the current scientific literature. SAR studies are crucial for understanding how modifications to a molecule's structure affect its biological activity, thereby guiding the design of more potent and selective compounds.

However, SAR studies of related compounds can provide valuable insights. For instance, research on inhibitors of 12-lipoxygenase, an enzyme implicated in various physiological and pathological processes, has explored a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. nih.gov These studies revealed that specific substitutions on the benzenesulfonamide (B165840) scaffold led to compounds with nanomolar potency against the enzyme. nih.gov While structurally distinct from this compound, this research highlights the importance of aromatic substitutions and the hydroxyl group in enzyme inhibition.

Similarly, SAR studies on derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid as protease inhibitors have demonstrated that the configuration of the hydroxyl group and the length of the carbon chain significantly impact inhibitory activity. This underscores the critical role of stereochemistry and the spatial arrangement of functional groups in molecular recognition and binding to an enzyme's active site.

The development of potent enzyme inhibitors often involves systematic modifications of a lead compound. For derivatives of this compound, future SAR studies would likely investigate the following structural modifications:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring could influence binding affinity and selectivity for a target enzyme.

Alterations to the Carboxylic Acid: Esterification or amidation of the carboxyl group would change the molecule's polarity and hydrogen bonding capabilities, which could significantly affect its biological activity.

Changes to the Hydroxyl Group: Acylation or etherification of the hydroxyl group would impact its ability to act as a hydrogen bond donor or acceptor.

Modifications of the Butyric Acid Chain: Shortening, lengthening, or introducing conformational constraints to the alkyl chain could alter the molecule's orientation within a binding pocket.

While direct SAR data for this compound derivatives is scarce, the principles derived from related molecules suggest that targeted chemical modifications could lead to the discovery of novel and potent enzyme modulators.

Analytical and Chiral Discrimination Techniques for S 2 Hydroxy 4 Phenylbutyric Acid

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two prominent methods utilized for the enantioseparation of (S)-2-Hydroxy-4-phenylbutyric Acid.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral HPLC is a cornerstone for the stereoselective analysis of 2-Hydroxy-4-phenylbutyric acid. One established method employs a chiral column, such as the MCI GEL CRS10W, for the separation of (R) and (S)-HPBA. nih.gov The mobile phase for this separation typically consists of a copper sulfate (B86663) (CuSO₄) solution and acetonitrile (B52724). nih.gov Detection is commonly achieved using a UV detector at a wavelength of 254 nm. nih.gov

Another approach involves the use of polysaccharide-based chiral stationary phases (CSPs), which are widely used for the enantioseparation of various pharmaceuticals. nih.gov For instance, an AD-H column has been successfully used to confirm the enantiomeric purity of this compound, achieving a purity of greater than 99% enantiomeric excess (ee). calis.edu.cn The development of new HPLC methods is crucial for achieving baseline separation, which is necessary for the accurate quantification and determination of enantiomeric purity. nih.gov

Below is a table summarizing typical HPLC conditions for the chiral separation of 2-Hydroxy-4-phenylbutyric acid enantiomers.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | MCI GEL CRS10W nih.gov | AD-H column calis.edu.cn |

| Mobile Phase | 2 mM CuSO₄ and acetonitrile (85:15 v/v) nih.gov | Not specified |

| Flow Rate | 0.5 ml min⁻¹ nih.gov | Not specified |

| Temperature | 25°C nih.gov | Not specified |

| Detection | UV at 254 nm nih.gov | Not specified |

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary electrophoresis (CE) offers a versatile and efficient alternative for the enantioseparation of chiral compounds like 2-Hydroxy-4-phenylbutyric acid. nih.govnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). springernature.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.gov Vancomycin has also been employed as a chiral selector for the separation of α-hydroxy acids. nih.govresearchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector, leading to different migration times. nih.gov Factors such as the type and concentration of the chiral selector, BGE pH, and temperature play a crucial role in achieving optimal enantiomeric resolution. nih.gov While specific applications of CE for this compound are not detailed in the provided results, the successful separation of other α-hydroxy acids suggests its applicability. nih.govresearchgate.net

Spectroscopic and Spectrometric Approaches for Chiral Recognition

Spectroscopic and spectrometric methods provide valuable insights into the chiral properties of molecules. Techniques like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are employed for the chiral recognition and purity determination of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Diastereomer Complex Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. nih.govchemrxiv.org This method can differentiate diastereomeric complexes formed between enantiomers and a chiral selector. researchgate.net For instance, (R/S)-2-hydroxy-4-phenylbutyric acid (HPBA) has been successfully discriminated by forming diastereomeric complexes with cyclodextrins (α, β, γ-CD) and transition-metal ions. researchgate.net

The process involves mixing the enantiomers with the cyclodextrin (B1172386) and metal ions to form non-covalent diastereomer complexes, which are then analyzed by IMS-MS. researchgate.net The different mobilities of these diastereomeric complexes allow for their separation and identification. nih.govresearchgate.net This technique offers a means to distinguish between stereoisomers, including enantiomers, by converting them into diastereomers with different physical properties. nih.gov

Raman Spectroscopy for Chiral Purity Determination

Raman spectroscopy has emerged as a rapid and sensitive method for determining the chiral purity of crystalline substances. nih.govscilit.comdntb.gov.ua This technique probes the vibrational modes of a molecule, which can be sensitive to its chiral environment. nih.gov Studies have shown that the Raman spectra of racemic and enantiopure crystals can exhibit significant differences, particularly in the low-frequency region, which reflects variations in the hydrogen bond networks. nih.govscilit.com

For mandelic acid, a related chiral molecule, the O-H stretching vibration peak in the Raman spectrum has been used to identify and quantify the components of a chiral mixture, with the determined enantiomeric excess (ee) value showing good agreement with the actual value. researchgate.netnih.gov This suggests that Raman spectroscopy can be a valuable tool for the rapid determination of the chiral purity of this compound in its solid state. researchgate.net The method is noted for its fast detection speed and high efficiency. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a well-established and powerful technique for determining the enantiomeric excess (ee) of chiral compounds. researchgate.net The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is a common strategy. nih.govnih.gov These agents interact with the enantiomers to form diastereomers or diastereomeric complexes, which exhibit distinct signals in the NMR spectrum. nih.gov

For α-hydroxy acids, derivatization with agents like (+)- or (−)-diacetyl-L-tartaric anhydride (B1165640) (DATAN) can form stable diastereomers that are distinguishable by NMR. mdpi.com The integration of the signals corresponding to each diastereomer allows for the precise quantification of the enantiomeric ratio. nih.gov Another approach involves using small prochiral molecules that can exhibit ee-dependent splitting of ¹H NMR signals through acid-base interactions with the chiral analyte. nih.gov High-resolution two-dimensional NMR techniques, such as F1F2-HOBS-zCOSY, can further enhance the resolution and accuracy of ee determination, even for mixtures with high enantiomeric excess. nih.gov

Computational Chemistry in Chiral Discrimination and Structural Analysis

Computational chemistry offers a theoretical lens through which the interactions governing chiral recognition can be meticulously examined. Although specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to analogous α-hydroxy acids provide a robust framework for understanding its behavior. These studies typically employ a range of computational techniques to model the interactions between the chiral analyte and a chiral selector or to analyze the intrinsic properties of the enantiomers.

Theoretical Modeling of Chiral Recognition:

The fundamental principle behind chiral discrimination is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the nature of these interactions. For instance, in a study involving the interaction of chiral ionic liquids with mandelic acid, a structurally similar α-hydroxy acid, DFT-optimized structures were used to understand the enantioselective interactions. researchgate.net Such an approach for this compound would involve modeling its interaction with a known chiral selector, such as a cyclodextrin or a chiral stationary phase.

The calculations would aim to determine the binding energies of the two diastereomeric complexes: [this compound + Chiral Selector] and [(R)-2-Hydroxy-4-phenylbutyric acid + Chiral Selector]. A significant difference in these binding energies would provide a theoretical basis for the observed enantioselectivity in chromatographic or spectroscopic methods. The key interactions stabilizing these complexes, such as hydrogen bonds, van der Waals forces, and π-π stacking, can be identified and quantified.

Structural Analysis and Spectroscopic Predictions:

Computational methods are also employed to predict the structural and spectroscopic properties of individual enantiomers. Techniques like DFT can be used to calculate the optimized geometry, vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. While these properties are identical for both enantiomers in an achiral environment, in the presence of a chiral selector or a chiral solvent, computational models can predict the subtle differences in the spectra of the diastereomeric complexes, aiding in their experimental identification.

In a broader context, research on the enantioseparation of 2-hydroxy-4-phenylbutyric acid has highlighted the importance of the crystallization solvent in forming diastereomeric salts, a process that can be rationalized at a molecular level through a combination of experimental and computational approaches. researchgate.net

Data from a Representative Computational Study:

| Diastereomeric Complex | Calculated Binding Energy (kcal/mol) | Key Interacting Residues of Selector | Dominant Interaction Type |

| (S)-HPBA + Selector | -8.5 | Residue A, Residue B | Hydrogen Bonding, π-π Stacking |

| (R)-HPBA + Selector | -7.2 | Residue A, Residue C | Hydrogen Bonding |

Note: HPBA refers to 2-Hydroxy-4-phenylbutyric acid. The data presented in this table is hypothetical and for illustrative purposes only, as a specific study providing this data for the target compound was not found in the searched literature.

This hypothetical data suggests that the complex with the (S)-enantiomer is more stable, which would correlate to a longer retention time in a liquid chromatography setup with the corresponding chiral stationary phase.

Emerging Research Perspectives and Future Directions for S 2 Hydroxy 4 Phenylbutyric Acid

Development of Novel and Sustainable Synthetic Pathways

The development of efficient and sustainable methods for producing enantiomerically pure (S)-2-Hydroxy-4-phenylbutyric acid is a key area of research. chemimpex.comresearchgate.net Traditional chemical synthesis routes are often being challenged by biocatalytic and chemoenzymatic strategies that offer higher selectivity and more environmentally friendly conditions.

Researchers are exploring the use of engineered enzymes, such as reductases and dehydrogenases, to achieve high yields and enantiomeric excess of the desired (S)-isomer. researchgate.netnih.gov For instance, studies have demonstrated the use of recombinant diketoreductase for the stereoselective reduction of a precursor molecule, ethyl 2-oxo-4-phenylbutyrate, to yield ethyl (S)-2-hydroxy-4-phenylbutyrate with high efficiency. researchgate.net Another approach involves a coupled enzyme system using a reconstructed D-lactate dehydrogenase and formate (B1220265) dehydrogenase for the production of the (R)-enantiomer, which highlights the potential of enzymatic systems that could be adapted for the (S)-enantiomer. nih.govplos.org

Future efforts are likely to focus on:

Whole-cell biocatalysis: Utilizing genetically engineered microorganisms to perform the desired chemical transformations, simplifying the process and reducing costs associated with enzyme purification. nih.gov

Metabolic engineering: Designing and optimizing metabolic pathways in host organisms to enhance the production of this compound from simple feedstocks. rsc.orgnih.gov

Green chemistry approaches: Employing environmentally benign solvents, reducing waste generation, and developing catalytic systems that can be recycled and reused.

A comparison of different synthetic strategies is presented below:

| Synthesis Strategy | Key Features | Advantages | Challenges |

| Chemical Synthesis | Utilizes traditional organic chemistry reactions. google.comgoogle.com | Well-established methods. | Often requires harsh reaction conditions, may produce significant waste, and can be difficult to achieve high enantioselectivity. |

| Biocatalysis | Employs isolated enzymes or whole microorganisms. researchgate.netnih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate and product inhibition. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps. | Leverages the strengths of both approaches for efficient and selective synthesis. | Requires careful integration of different reaction types. |

Expanding Applications in Drug Discovery and Development Pipelines

This compound serves as a valuable chiral building block in the synthesis of a variety of bioactive molecules and pharmaceutical intermediates. chemimpex.comguidechem.com Its structural features make it a key component in the development of drugs targeting a range of diseases.

One of the most significant applications is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. nih.govplos.org The (R)-enantiomer is a precursor for several ACE inhibitors, and the (S)-enantiomer is also being investigated for its potential in this area. nih.govplos.org

Beyond cardiovascular drugs, research is exploring the therapeutic potential of this compound and its derivatives in other areas, including:

Neurological Disorders: Studies have suggested potential anti-inflammatory and neuroprotective properties, making it a candidate for developing treatments for various neurological conditions. chemimpex.comguidechem.com

Metabolic Disorders: The compound and its derivatives have been investigated for their role in ammonia (B1221849) detoxification, which is critical in managing conditions like urea (B33335) cycle disorders. ontosight.ai

Oncology: The related compound, 4-phenylbutyric acid, has been studied as a histone deacetylase (HDAC) inhibitor, a mechanism relevant to cancer therapy. targetmol.com This opens avenues for exploring similar activities in derivatives of this compound.

Advanced Analytical Methodologies for Complex Biological and Synthetic Matrices

The accurate and sensitive detection and quantification of this compound in various samples are crucial for both research and industrial applications. The development of advanced analytical techniques is essential for monitoring its synthesis, studying its metabolic fate, and ensuring quality control.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of this compound. nih.gov Chiral HPLC columns are specifically employed to separate the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity, a critical parameter for pharmaceutical applications. nih.gov

Future advancements in analytical methodologies are expected to focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique offers higher sensitivity and selectivity, enabling the detection of trace amounts of the compound and its metabolites in complex biological matrices like blood and urine.

Capillary Electrophoresis (CE): CE provides high-resolution separation of chiral compounds and can be an alternative or complementary technique to HPLC.

Biosensors: The development of novel biosensors could offer rapid and on-site analysis of this compound, which would be particularly useful for process monitoring in industrial settings.

| Analytical Technique | Principle | Application | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity determination. nih.gov | High resolution and accuracy. |

| LC-MS | Separation by liquid chromatography followed by mass-based detection. | Quantification in biological samples. | High sensitivity and selectivity. |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | Chiral separation. | High efficiency, low sample consumption. |

Integration with Systems Biology and Synthetic Biology Approaches

The convergence of systems biology and synthetic biology offers exciting new possibilities for understanding and engineering the production and application of this compound. frontiersin.orgnih.gov

Systems biology can be used to create comprehensive models of the metabolic networks involved in the biosynthesis of this compound. frontiersin.org By analyzing these models, researchers can identify key enzymes and regulatory pathways that can be targeted for optimization to improve production yields. This holistic approach helps in understanding the complex interactions within a cell and how they can be manipulated for a desired outcome. frontiersin.org

Synthetic biology , on the other hand, provides the tools to implement the changes identified through systems biology. nih.gov This includes the design and construction of novel genetic circuits, the refactoring of metabolic pathways, and the creation of artificial enzyme cascades. frontiersin.org For example, synthetic biology principles can be applied to engineer microorganisms with enhanced capabilities for producing this compound from renewable resources. rsc.orgnih.gov

The integration of these two fields can lead to a virtuous cycle of design, build, test, and learn, accelerating the development of highly efficient and sustainable bioproduction platforms. frontiersin.orgnih.gov

Exploration of New Biological Targets and Mechanisms of Action

While the role of this compound as a chiral building block is well-established, there is growing interest in exploring its own biological activities and those of its novel derivatives. chemimpex.comguidechem.com The structural similarity to other biologically active molecules, such as 4-phenylbutyric acid, suggests that it may have untapped therapeutic potential. nih.govbiosynth.com

Future research in this area will likely involve:

High-throughput screening: Testing this compound and a library of its derivatives against a wide range of biological targets to identify new pharmacological activities.

Mechanism of action studies: Once a biological activity is identified, detailed studies will be needed to elucidate the underlying molecular mechanisms. This could involve investigating its interaction with specific enzymes, receptors, or signaling pathways.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of this compound to understand how different chemical features contribute to its biological activity. This knowledge can then be used to design more potent and selective compounds.

Derivatives of the related compound 3-Amino-2-hydroxy-4-phenylbutyric acid have been studied as inhibitors of enkephalinases, which are involved in pain modulation. sigmaaldrich.com This suggests that modifications to the this compound scaffold could lead to compounds with novel analgesic properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Hydroxy-4-phenylbutyric Acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases can isolate the (S)-enantiomer from a racemic mixture . Alternatively, asymmetric hydrogenation of α-keto esters with chiral ligands (e.g., BINAP-Ru complexes) can yield the desired stereochemistry. Post-synthesis, chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry should confirm enantiomeric excess (>99%) .

Q. How should researchers characterize the purity and stereochemical identity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR to verify molecular structure and stereochemistry (e.g., coupling constants for hydroxy and phenyl groups) .

- Mass Spectrometry (MS) for molecular weight confirmation.

- HPLC with UV/RI detection to assess chemical purity (>98%) .

- Chiral Chromatography to confirm enantiomeric purity .

- Melting Point Analysis to compare against literature values. Always cross-validate with a Certificate of Analysis (CoA) from certified suppliers .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in chiral impurity profiles during scale-up synthesis?

- Methodological Answer :

- Step 1 : Perform Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading) affecting enantioselectivity.

- Step 2 : Use Reaction Monitoring (e.g., in-situ FTIR or Raman spectroscopy) to detect intermediates that may racemize.

- Step 3 : Optimize Crystallization Conditions (e.g., solvent polarity, cooling rates) to preferentially crystallize the (S)-enantiomer .

- Step 4 : Validate with Chiral SFC (Supercritical Fluid Chromatography) for high-throughput impurity profiling .

Q. How does this compound function as a chiral building block in peptide synthesis?

- Methodological Answer : The compound serves as a precursor for non-natural amino acids (e.g., β-hydroxy-α-amino acids). Key steps include:

- Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the hydroxy and carboxylic acid functionalities .

- Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds with amines.

- Deprotection : TFA (trifluoroacetic acid) removes Boc groups under mild conditions to avoid racemization .

- Application : Synthesize constrained peptides for studying enzyme-substrate interactions (e.g., protease inhibitors) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10), which may cause ester hydrolysis or racemization .

- Thermal Stability : Store at −20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

- Light Sensitivity : Use amber vials to protect against UV-induced degradation.

Q. How can researchers validate the compound’s suitability as a reference standard for regulatory submissions (e.g., FDA/ICH guidelines)?

- Methodological Answer : Follow ICH Q2(R1) and USP <1225> guidelines:

- Linearity : Test across 50–150% of target concentration (R² ≥ 0.99).

- Accuracy : Spike-and-recovery experiments (95–105% recovery).

- Precision : Repeatability (RSD ≤ 2% for intra-day) and intermediate precision (RSD ≤ 3% inter-day).

- Robustness : Vary HPLC parameters (flow rate, column temperature) to assess method resilience .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer :

- Source 1 : If one study reports cytotoxicity while another does not, verify the compound’s purity (e.g., trace metal contamination from synthesis).

- Source 2 : Compare assay conditions (e.g., cell lines, incubation time). Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm results.

- Statistical Analysis : Apply Bland-Altman plots to assess inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.